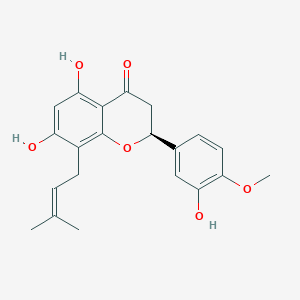

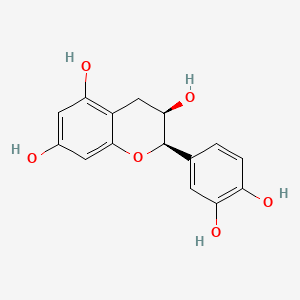

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

Description

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |

InChI Key |

MDRKJMLXLVCUIU-IBGZPJMESA-N |

SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural flavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation, and discusses its primary biological activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2).

Natural Sources of this compound

This compound is a prenylated flavanone that has been identified in various plant species, predominantly within the Fabaceae family[1]. While its presence is reported in several tropical plants, a significant potential source is the genus Sophora, with Sophora flavescens being a notable example[2]. The roots of Sophora flavescens are known to be rich in a variety of prenylated flavonoids[3][4][5][6][7][8][9][10].

Although not explicitly quantified for the target compound, studies on Sophora flavescens have demonstrated the feasibility of extracting a significant amount of total prenylated flavonoids. One study reported a yield of 7.38 mg/g of total prenylated flavonoids from the roots of Sophora flavescens using an optimized ultrasound-assisted extraction method with a hydrophobic ionic liquid[11]. This suggests that Sophora flavescens is a promising source for obtaining this compound.

Further research into other genera of the Fabaceae family, such as Dalea, Amorpha, and Derris, which are known to produce a diverse array of prenylated flavonoids, may also reveal them as potential sources of this specific compound.

Table 1: Potential Natural Sources of this compound and Related Compounds

| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |

| Sophora flavescens | Fabaceae | Roots | Various prenylated flavonoids (including structurally similar compounds) | [3][4][5][6][7][8][9][10] |

| Various Tropical Plants | - | - | This compound | [12] |

| Dalea species | Fabaceae | - | Various prenylated flavanones | |

| Amorpha fruticosa | Fabaceae | - | Various prenylated flavonoids | |

| Derris robusta | Fabaceae | - | Various prenylated flavonoids |

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical experimental workflow for the isolation of prenylated flavonoids.

Detailed Methodologies

2.2.1. Extraction of Prenylated Flavonoids from Sophora flavescens

This protocol is adapted from a study focused on the efficient extraction of total prenylated flavonoids[11].

-

Plant Material Preparation: The dried roots of Sophora flavescens are ground into a fine powder.

-

Extraction Solvent: A hydrophobic ionic liquid, such as 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4), has been shown to be highly efficient and selective for prenylated flavonoids. Alternatively, conventional solvents like methanol or ethanol can be used.

-

Extraction Procedure (Ultrasound-Assisted):

-

Mix the powdered plant material with the chosen extraction solvent.

-

Perform ultrasound-assisted extraction at an optimized temperature and duration. For example, with [C8mim]BF4, extraction can be carried out at 60°C for 30 minutes.

-

Separate the solid material from the liquid extract by centrifugation or filtration.

-

-

Yield: This method yielded 7.38 mg/g of total prenylated flavonoids in the cited study[11].

2.2.2. Isolation and Purification

Following extraction, the crude extract containing a mixture of compounds needs to be subjected to chromatographic techniques for the isolation of the target flavanone.

-

Column Chromatography: The crude extract is typically first fractionated using column chromatography with silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape[13].

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation process and to perform a final purification step if necessary.

2.2.3. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

The primary and most well-documented biological activity of this compound is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP)[2][12].

Table 2: In Vitro Activity of this compound

| Target | Assay | IC50 | Reference(s) |

| ABCG2 (BCRP) | Inhibition of ABCG2-mediated transport | 6.6 μM | [2] |

ABCG2 Inhibition Signaling Pathway

ABCG2 is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including this compound, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

The mechanism of ABCG2 inhibition by flavonoids is believed to be multifactorial and can involve:

-

Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.

-

Non-Competitive Inhibition: The flavonoid may bind to an allosteric site on the transporter, inducing a conformational change that reduces its transport activity.

-

Modulation of ATPase Activity: Some flavonoids may interfere with the ATP hydrolysis that powers the transport function of ABCG2, although many flavonoid inhibitors do not significantly affect ATPase activity[14].

The following diagram illustrates the general mechanism of ABCG2-mediated drug efflux and its inhibition by flavonoids.

Conclusion

This compound is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter. While Sophora flavescens stands out as a primary potential source, further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials. The general protocols for the isolation of prenylated flavonoids provide a solid foundation for obtaining this compound for further research. Future studies should focus on elucidating the precise molecular interactions between this flavanone and the ABCG2 transporter to aid in the design of more potent and specific MDR inhibitors for use in combination cancer therapy.

References

- 1. This compound | 1268140-15-3 | TAC14015 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]

- 6. Re-evaluation of the antioxidant prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new prenylated flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic Prenylated Flavonoids in Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldscientific.com [worldscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. benthamdirect.com [benthamdirect.com]

The intricate Pathway of 8-Prenylflavanone Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylflavanones, a class of specialized plant metabolites, have garnered significant attention from the scientific and pharmaceutical communities due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biosynthesis of these valuable compounds in plants. It elucidates the core enzymatic steps, precursor molecules, and key regulatory features of the biosynthetic pathway. Detailed experimental protocols for the characterization of the involved enzymes and pathways are provided, alongside a comprehensive summary of the available quantitative data to facilitate comparative analysis and future research endeavors. Furthermore, this guide utilizes graphical representations of the biosynthetic pathway and experimental workflows to offer a clear and concise understanding of the complex processes involved in the production of 8-prenylflavanones in planta and in engineered microbial systems.

Introduction

Prenylated flavonoids, including 8-prenylflavanones, are hybrid molecules synthesized through the convergence of the phenylpropanoid and isoprenoid pathways in plants. The addition of a prenyl group, typically a dimethylallyl moiety, to the flavanone backbone significantly enhances the lipophilicity and biological activity of the parent molecule.[1][2] Notable examples include xanthohumol from hops (Humulus lupulus) and a variety of prenylated flavanones from Sophora flavescens, which exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects.[3][4][5] Understanding the biosynthesis of these compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of 8-prenylflavanones originates from the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, which is subsequently prenylated by specific enzymes.

Formation of the Flavanone Core

The construction of the C15 flavanone skeleton is a well-characterized process involving the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, the precursor for many flavanones.

The Key Prenylation Step

The crucial step conferring the characteristic 8-prenyl moiety is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (PTs) .[6][7]

-

Naringenin 8-prenyltransferase (N8DT): This membrane-bound enzyme, belonging to the UbiA superfamily of prenyltransferases, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-8 position of the naringenin A-ring.[1][8] An example is SfN8DT-1 from Sophora flavescens.[1]

-

Substrate Specificity: Plant aromatic PTs generally exhibit strict substrate and regiospecificity.[9] For instance, SfN8DT-1 from Sophora flavescens specifically prenylates flavanones at the 8-position.[1] In contrast, HlPT-1 from Humulus lupulus displays broader substrate specificity, recognizing naringenin chalcone to produce xanthohumol.[10]

Downstream Modifications

Following the initial prenylation, the 8-prenylflavanone scaffold can undergo further modifications, leading to a diverse array of compounds. These modifications can include:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

-

O-methylation: Catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][11]

-

Glycosylation: The attachment of sugar moieties, which can alter the solubility and bioavailability of the compounds.

Below is a DOT language script that generates a diagram of the 8-prenylflavanone biosynthetic pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for key enzymes and product yields in the biosynthesis of 8-prenylflavanones.

Table 1: Enzyme Kinetic Parameters of Aromatic Prenyltransferases

| Enzyme | Source Organism | Substrate | Km (µM) | Reference(s) |

| PsPT1 | Pastinaca sativa | Umbelliferone | 2.7 ± 0.6 | [12] |

| PsPT1 | Pastinaca sativa | DMAPP | 5 ± 1 | [12] |

| PagF | Streptomyces sp. | N-acetyl-Tyr | ~15,000 | [13] |

Note: Data for plant-derived 8-prenylflavanone specific prenyltransferases is limited. The provided data for PsPT1 is for a coumarin prenyltransferase, and PagF is a bacterial peptide prenyltransferase, included for comparative purposes.

Table 2: Production of 8-Prenylnaringenin in Engineered Saccharomyces cerevisiae

| Strain | Engineering Strategy | Titer (mg/L) | Titer (µM) | Reference(s) |

| PPF4 | Introduction of SfFPT in naringenin-producing yeast | - | - | [14] |

| PATW103 | Enhanced naringenin production | 0.12 | 0.35 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 8-prenylflavanone biosynthesis.

Heterologous Expression of Plant Prenyltransferases in E. coli

This protocol describes the general steps for expressing membrane-bound plant prenyltransferases in E. coli for subsequent characterization.

1. Plasmid Construction:

- The coding sequence of the plant prenyltransferase (e.g., SfN8DT-1) is PCR amplified from cDNA.

- The amplified gene is cloned into a suitable E. coli expression vector (e.g., pCDFDuet-1) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.[2]

2. Transformation:

- The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[16]

- Transformants are selected on antibiotic-containing LB agar plates.

3. Protein Expression:

- A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic and grown overnight.

- The starter culture is used to inoculate a larger volume of expression medium (e.g., Terrific Broth).

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by the addition of an inducer (e.g., 0.1-1 mM IPTG).

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.[2]

4. Cell Lysis and Membrane Fraction Preparation:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).

- Cells are lysed by sonication or high-pressure homogenization.

- The cell lysate is centrifuged at low speed to remove cell debris.

- The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the membrane fraction.

- The membrane pellet is resuspended in a suitable buffer for subsequent assays.

In Vitro Prenyltransferase Activity Assay

This assay is used to determine the activity and substrate specificity of the expressed prenyltransferase.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- Resuspended membrane fraction containing the prenyltransferase.

- Flavanone substrate (e.g., naringenin) dissolved in a suitable solvent (e.g., DMSO).

- Prenyl donor (e.g., DMAPP).[17]

- A buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

- Divalent cations (e.g., 5 mM MgCl2), as many prenyltransferases require them for activity.[10]

2. Incubation:

- The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

3. Reaction Quenching and Product Extraction:

- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

- The prenylated flavanone product is extracted into the organic phase by vigorous vortexing.

- The organic phase is separated by centrifugation and evaporated to dryness.

4. Product Analysis:

- The dried extract is redissolved in a suitable solvent (e.g., methanol).

- The product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.[18]

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.

1. Enzyme Extraction:

- Plant tissue is homogenized in an extraction buffer (e.g., 0.1 M borate buffer, pH 8.8) containing reducing agents (e.g., 2-mercaptoethanol) to prevent oxidation.[5]

- The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

2. Reaction Mixture:

- The assay mixture contains:

- Crude enzyme extract.

- p-Coumaroyl-CoA (substrate).

- Malonyl-CoA (substrate).

- A suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[19]

3. Spectrophotometric Measurement:

- The reaction is initiated by the addition of the enzyme extract.

- The formation of naringenin chalcone is monitored by measuring the increase in absorbance at approximately 370 nm over time.[5]

4. Calculation of Enzyme Activity:

- The rate of the reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of naringenin chalcone.

Workflow for Enzyme Discovery and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel enzymes involved in 8-prenylflavanone biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of 8-prenylflavanones is a complex and highly regulated process that is beginning to be unraveled at the molecular level. The identification and characterization of key enzymes, particularly aromatic prenyltransferases, are crucial for advancing our understanding and enabling the biotechnological production of these valuable compounds. While significant progress has been made, particularly in the elucidation of pathways in model plants like Sophora flavescens and Humulus lupulus, many aspects remain to be explored. Future research should focus on:

-

Discovering Novel Prenyltransferases: Expanding the repertoire of characterized prenyltransferases from diverse plant species will provide a broader toolkit for synthetic biology applications.

-

Structural Biology of Prenyltransferases: Elucidating the three-dimensional structures of plant aromatic prenyltransferases will provide insights into their catalytic mechanisms and substrate specificity, guiding protein engineering efforts.

-

Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic pathway will enable the development of strategies to upregulate the production of 8-prenylflavanones in their native producers or in heterologous hosts.

-

Metabolic Engineering: Optimizing precursor supply and pathway flux in microbial hosts will be key to achieving economically viable production levels of specific 8-prenylflavanones for pharmaceutical and nutraceutical applications.

This technical guide serves as a foundational resource for researchers embarking on the study of 8-prenylflavanone biosynthesis, providing the necessary theoretical background, quantitative data, and practical methodologies to accelerate discovery and innovation in this exciting field.

References

- 1. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenyl transfer to aromatic substrates: genetics and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toward Developing a Yeast Cell Factory for the Production of Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. Synthetic production of prenylated naringenins in yeast using promiscuous microbial prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

chemical structure and properties of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest in pharmacological research. This document details its physicochemical characteristics, summarizes its known biological effects with a focus on its roles as an ABCG2 inhibitor and an antimutagenic agent, and provides methodologies for key experimental protocols. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a natural flavonoid distinguished by a flavanone core structure substituted with three hydroxyl groups, one methoxy group, and a prenyl group.[] This compound has been isolated from natural sources, including the barks and flowers of Azadirachta indica (Neem tree).[]

Chemical Structure:

-

IUPAC Name: (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[]

-

Molecular Formula: C₂₁H₂₂O₆[]

-

Molecular Weight: 370.4 g/mol []

-

CAS Number: 1268140-15-3[]

Physicochemical Properties:

A summary of the known and computed physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide valuable insights.

| Property | Value | Source |

| Appearance | Powder | [] |

| Purity | >98% | [] |

| Solubility | 10 mM in DMSO | |

| XLogP3 | 3.5 | [2] |

| Topological Polar Surface Area | 96.2 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | |

| Exact Mass | 370.141638 g/mol | [2] |

Spectral Data:

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the analysis of similar flavonoid structures, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the flavanone C-ring, the methoxy group, and the prenyl group.

-

¹³C NMR: Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon, and the carbons of the prenyl substituent.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the flavanone structure.

-

UV-Vis Spectroscopy: Absorption bands in the UV-visible region typical for flavanones, which can be influenced by the solvent and the presence of shift reagents.

-

Infrared (IR) Spectroscopy: Absorption bands corresponding to the hydroxyl, carbonyl, ether, and aromatic functional groups present in the molecule.

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent through the inhibition of cytochrome P450 enzymes.

Inhibition of ABCG2 (Breast Cancer Resistance Protein)

This flavanone is a potent inhibitor of the ABCG2 transporter, a protein implicated in multidrug resistance in cancer cells.

-

IC₅₀ Value: 6.6 µM

The inhibition of ABCG2 by this compound can reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.

Signaling Pathway: Reversal of Multidrug Resistance

Caption: Inhibition of ABCG2 transporter by the flavanone, leading to increased drug accumulation and cell death.

Antimutagenic Activity

This compound exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.

Signaling Pathway: Inhibition of Pro-carcinogen Activation

Caption: Inhibition of CYP1A by the flavanone prevents the metabolic activation of pro-carcinogens.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the isolation of this compound and the assays used to determine its biological activities.

Isolation from Azadirachta indica

The following is a general workflow for the isolation of prenylated flavanones from plant material, based on common phytochemical techniques.

Experimental Workflow: Isolation of the Flavanone

Caption: A typical workflow for the isolation and purification of the target flavanone from its natural source.

Methodology:

-

Plant Material and Extraction: Dried and powdered flowers of Azadirachta indica are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The flavanone is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the different components.

-

Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

ABCG2 Inhibition Assay

The inhibitory activity of the flavanone on the ABCG2 transporter can be assessed using a dye exclusion assay with a fluorescent substrate of ABCG2, such as Hoechst 33342 or pheophorbide A.

Methodology:

-

Cell Culture: A cancer cell line that overexpresses ABCG2 (e.g., NCI-H460/MX20) and its parental non-resistant cell line are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and resuspended in a suitable buffer.

-

Incubation: The cells are pre-incubated with various concentrations of this compound or a known ABCG2 inhibitor (positive control) for a short period.

-

Substrate Addition: A fluorescent substrate of ABCG2 is added to the cell suspension.

-

Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. Increased fluorescence intensity in the presence of the flavanone indicates inhibition of the ABCG2-mediated efflux.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the flavanone.

Antimutagenicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemicals. To determine the antimutagenic activity of the flavanone, the assay is modified to include a metabolic activation system (S9 fraction) and a known mutagen.

Methodology:

-

Bacterial Strain: A specific strain of Salmonella typhimurium that is auxotrophic for histidine (e.g., TA98 or TA100) is used.

-

Metabolic Activation: The S9 fraction, typically prepared from the liver of rats induced with Aroclor 1254, is used as an external source of metabolic enzymes.

-

Assay Procedure:

-

A mixture containing the bacterial strain, the S9 mix, a known mutagen (e.g., a heterocyclic amine), and various concentrations of this compound is prepared.

-

The mixture is incubated and then plated on a minimal glucose agar medium.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant reduction in the number of revertant colonies in the presence of the flavanone indicates its antimutagenic activity.

Conclusion

This compound is a promising natural compound with significant potential in cancer therapy and chemoprevention. Its ability to inhibit the ABCG2 multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens highlights its importance for further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this and similar flavonoids. Future research should focus on obtaining more comprehensive physicochemical data, elucidating its effects on other cellular pathways, and evaluating its efficacy and safety in preclinical and clinical studies.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered scientific interest due to its potential therapeutic properties. Isolated from various plant sources, including species from the Fabaceae family like Sophora flavescens and the bark of Azadirachta indica, this natural compound has demonstrated noteworthy biological activity. Its chemical structure, characterized by a flavanone core with hydroxyl, methoxy, and prenyl functional groups, underpins its mechanism of action. The lipophilic prenyl group is thought to enhance its interaction with biological membranes and enzymes, while the hydroxyl groups are key to its antioxidant potential. This technical guide provides a comprehensive overview of the current understanding of the core mechanism of action of this compound, with a focus on its role as an ABCG2 inhibitor and its potential antioxidant and anti-inflammatory effects.

Core Mechanism of Action: ABCG2 Inhibition

The most well-documented mechanism of action for this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. Inhibition of ABCG2 can, therefore, restore the sensitivity of cancer cells to these drugs.

Quantitative Data: ABCG2 Inhibition

The inhibitory potency of this compound against the ABCG2 transporter has been quantified, as summarized in the table below.

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | ABCG2 | Pheophorbide A accumulation | NCI-H460 (Human non-small cell lung carcinoma) | 6.6 | [1][2] |

Potential Mechanisms of Action: Antioxidant and Anti-inflammatory Effects

While direct studies on the antioxidant and anti-inflammatory mechanisms of this compound are limited, the broader class of flavonoids, including prenylated flavonoids, is well-known for these properties. These effects are generally attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.

Hypothesized Antioxidant Mechanism

The antioxidant activity of flavonoids is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of multiple hydroxyl groups in the structure of this compound suggests it likely possesses antioxidant properties.

Hypothesized Anti-inflammatory Signaling Pathways

Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. While direct evidence for this compound is not yet available, its potential to modulate these pathways is a key area for future research.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available in the public domain. The following are generalized protocols for key assays relevant to the described mechanisms of action, which can be adapted for the study of this compound.

ABCG2 Inhibition Assay (Pheophorbide A Accumulation)

This protocol is based on the methodology generally used to assess ABCG2 inhibition.

1. Cell Culture:

-

Culture NCI-H460 cells, which overexpress ABCG2, in appropriate media and conditions until they reach 80-90% confluency in a 96-well plate.

2. Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add the medium containing the test compound. Include a positive control (e.g., a known ABCG2 inhibitor like Ko143) and a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C.

3. Substrate Addition:

-

Add the fluorescent ABCG2 substrate, Pheophorbide A, to each well at a final concentration of 10 µM.

4. Incubation and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence of Pheophorbide A using a fluorescence plate reader at an excitation wavelength of approximately 410 nm and an emission wavelength of around 670 nm.

5. Data Analysis:

-

The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Antioxidant Activity (CAA) Assay

This is a general protocol to measure the intracellular antioxidant activity of a compound.

1. Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.

2. Compound and Probe Loading:

-

Wash the cells with PBS.

-

Treat the cells with the test compound (this compound) at various concentrations and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

3. Induction of Oxidative Stress:

-

Remove the media and wash the cells with PBS.

-

Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.

4. Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at 37°C using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings are typically taken every 5 minutes for 1 hour.

5. Data Analysis:

-

The antioxidant activity is determined by the ability of the compound to inhibit the fluorescence increase caused by the oxidation of DCFH to the fluorescent DCF.

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

NF-κB Luciferase Reporter Assay

This protocol is used to determine the effect of a compound on NF-κB activation.

1. Cell Transfection and Seeding:

-

Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Seed the transfected cells into a 96-well plate and allow them to attach overnight.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

3. Cell Lysis and Luciferase Assay:

-

After the stimulation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The inhibition of NF-κB activation is determined by the reduction in normalized luciferase activity in compound-treated cells compared to stimulated control cells.

Conclusion

This compound is a promising natural compound with a well-defined role as a potent inhibitor of the ABCG2 multidrug resistance transporter. This activity has significant implications for cancer therapy, potentially overcoming chemoresistance in various cancer types. While its antioxidant and anti-inflammatory mechanisms are yet to be specifically elucidated for this molecule, its structural features and the known activities of related flavonoids strongly suggest its potential to mitigate oxidative stress and modulate key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully characterize these additional mechanisms of action and to explore the full therapeutic potential of this prenylated flavanone. The experimental protocols provided in this guide offer a framework for future investigations into the detailed molecular pharmacology of this compound.

References

The Prenyl Group: A Key Player in Enhancing the Biological Activity of Flavonoids

A Technical Guide for Researchers and Drug Development Professionals

The addition of a prenyl group to the flavonoid backbone has been consistently shown to significantly enhance a wide range of biological activities, making prenylated flavonoids a promising area of research for the development of new therapeutic agents. This technical guide provides an in-depth analysis of the role of the prenyl moiety, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

The Lipophilic Advantage: How Prenylation Boosts Bioactivity

The primary mechanism by which the prenyl group enhances the biological activity of flavonoids is by increasing their lipophilicity.[1][2][3][4][5][6] This increased affinity for lipids allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to improved bioavailability at the target site.[1][2][4][5][6] This enhanced membrane interaction is crucial for various activities, including antibacterial, anticancer, and anti-inflammatory effects.

Quantitative Impact of Prenylation on Biological Activity

The presence of a prenyl group often leads to a quantifiable increase in the potency of flavonoids. The following tables summarize the comparative biological activities of prenylated flavonoids versus their non-prenylated counterparts.

Table 1: Anticancer Activity of Prenylated vs. Non-Prenylated Flavonoids (IC50 values in µM)

| Flavonoid | Prenylated Derivative | Cancer Cell Line | IC50 (µM) - Parent | IC50 (µM) - Prenylated | Reference |

| Naringenin | 8-Prenylnaringenin | Breast (MCF-7) | >200 | 7.3 | [7] |

| Naringenin | 6-Prenylnaringenin | Breast (T-47D) | >100 | < cisplatin | [8] |

| Resveratrol | 4-C-Prenyl Resveratrol | Hepatoma (HepG2) | >100 | Significantly lower | [9] |

| Piceatannol | 4-C-Prenyl Piceatannol | Breast (MCF-7) | >100 | Significantly lower | [9] |

| Quercetin | Prenylquercetin | Colorectal (HCT116) | 50-100 | 22.4 | [10] |

| Chalcone | Xanthohumol | Colorectal (SW480) | - | 3.6 | [7] |

| Chalcone | Isobavachalcone | - | - | 6.25 µg/mL | [11] |

Table 2: Antibacterial Activity of Prenylated vs. Non-Prenylated Flavonoids (MIC values in µg/mL)

| Flavonoid | Prenylated Derivative | Bacterial Strain | MIC (µg/mL) - Parent | MIC (µg/mL) - Prenylated | Reference |

| Naringenin | 8-Prenylnaringenin | S. aureus | >250 | 5-50 | [12] |

| Genistein | Prenylgenistein | S. aureus (MRSA) | >250 | 5-50 | [12] |

| - | Di-prenylated isoflavonoids | S. aureus (MRSA) | - | ≤ 25 (75% of compounds) | [13] |

| - | Mono-prenylated isoflavonoids | S. aureus (MRSA) | - | ≤ 25 (40% of compounds) | [13] |

| - | Glabrol (diprenylated) | S. mutans | - | 6.25-12.5 | [11] |

| - | Isobavachalcone | - | - | 2 times lower than bakuchiol | [14] |

Key Signaling Pathways Modulated by Prenylated Flavonoids

Prenylated flavonoids exert their biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival. The diagrams below, generated using the DOT language, illustrate these pathways and the points of intervention by prenylated flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15][16][17] Prenylated flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[18][19][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]

- 4. Prenylated Flavonoids in Topical Infections and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.wur.nl [research.wur.nl]

- 14. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 21. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone as a Novel ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavanone 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, reducing the efficacy of various chemotherapeutic agents. This document details the inhibitory activity, mechanism of action, and experimental protocols relevant to the study of this compound, offering valuable insights for researchers in oncology and drug development.

Core Concepts: ABCG2-Mediated Multidrug Resistance

The ATP-binding cassette (ABC) transporters are a family of membrane proteins that utilize ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes. ABCG2, also known as breast cancer resistance protein (BCRP), plays a crucial role in protecting tissues from xenobiotics. However, its overexpression in cancer cells leads to the efflux of chemotherapeutic drugs, thereby conferring resistance. This process is a major obstacle in cancer treatment. Flavonoids, a class of naturally occurring polyphenolic compounds, have been identified as potential inhibitors of ABCG2, offering a promising strategy to overcome MDR.

Quantitative Data on Inhibitory Activity

This compound has been identified as a potent inhibitor of ABCG2. The following table summarizes its key quantitative inhibitory data.

| Compound | Cell Line | Substrate | IC50 Value | Reference |

| This compound | NCI-H460 | Pheophorbide A | 6.6 μM | [1][2] |

Mechanism of Action

Flavonoids, including this compound, are thought to inhibit ABCG2 through a competitive or partially competitive mechanism.[3][4] They likely bind to the substrate-binding pocket of the transporter, thereby preventing the efflux of chemotherapeutic drugs.[5] Notably, many flavonoids inhibit ABCG2's transport function without significantly affecting its ATPase activity, suggesting they are not substrates for transport themselves.[3]

The following diagram illustrates the proposed mechanism of ABCG2-mediated drug efflux and its inhibition by this compound.

Caption: Mechanism of ABCG2 inhibition by the flavanone.

Experimental Protocols

This section details the methodologies for key experiments used to characterize ABCG2 inhibitors.

Pheophorbide A (Pha) Accumulation Assay using Flow Cytometry

This assay measures the ability of a compound to inhibit the efflux of a fluorescent ABCG2 substrate, pheophorbide A.[6][7][8]

Materials:

-

ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and parental control cells.[6]

-

Complete cell culture medium (phenol red-free).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Fumitremorgin C, FTC).[6][7]

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed ABCG2-overexpressing and parental cells in appropriate culture plates and allow them to adhere.

-

Trypsinize and resuspend the cells in complete medium.

-

Incubate the cells with 10 μM Pha in the presence or absence of the test compound or positive control (e.g., 10 μM FTC) for 30 minutes at 37°C.[7]

-

Wash the cells with cold complete medium.

-

Incubate the cells for an additional hour at 37°C in Pha-free medium, with or without the inhibitor, to allow for efflux.[7]

-

Wash the cells twice with cold PBS.[7]

-

Analyze the intracellular fluorescence of Pha using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

ATPase Activity Assay

This assay determines the effect of the test compound on the ATP hydrolysis activity of ABCG2.[5][9][10]

Materials:

-

Membrane vesicles from cells overexpressing human ABCG2.

-

ATPase assay buffer.

-

Test compound.

-

ATP solution (5 mM).

-

SDS solution.

-

Reagents for detecting inorganic phosphate (Pi).

-

Sodium orthovanadate (Na3VO4) as a general ATPase inhibitor.[9]

Procedure:

-

Incubate the ABCG2 membrane vesicles in the assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding 5 mM ATP.[9]

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by adding SDS solution.[9]

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

Calculate the specific ABCG2 ATPase activity by subtracting the Pi released in the presence of Na3VO4 from the total Pi released. A lack of significant change in ATPase activity in the presence of the test compound, coupled with transport inhibition, suggests a non-competitive or allosteric inhibitory mechanism that does not interfere with ATP binding or hydrolysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing potential ABCG2 inhibitors.

References

- 1. Flavonoids from eight tropical plant species that inhibit the multidrug resistance transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Phytoestrogens/Flavonoids Reverse Breast Cancer Resistance Protein/ABCG2-Mediated Multidrug Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. genomembrane.com [genomembrane.com]

- 6. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]

- 8. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABCG2 ATPase Assay [bio-protocol.org]

- 10. ABCG2 ATPase assay [bio-protocol.org]

Spectroscopic and Mechanistic Insights into 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural flavonoid 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of interest for its potential applications in overcoming multidrug resistance in cancer therapy. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and visualizes its role as an inhibitor of the ABCG2 transporter.

Core Spectroscopic Data

The structural elucidation of this compound, with the chemical formula C₂₁H₂₂O₆ and a molecular weight of 370.4 g/mol , has been primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.30 | dd | 12.5, 3.0 |

| 3ax | 2.75 | dd | 17.0, 3.0 |

| 3eq | 3.05 | dd | 17.0, 12.5 |

| 6 | 6.05 | s | |

| 2' | 6.95 | d | 2.0 |

| 5' | 6.85 | d | 8.5 |

| 6' | 6.90 | dd | 8.5, 2.0 |

| 1'' | 3.25 | d | 7.0 |

| 2'' | 5.20 | t | 7.0 |

| 4'' | 1.75 | s | |

| 5'' | 1.65 | s | |

| 4'-OCH₃ | 3.85 | s | |

| 5-OH | 12.0 | s |

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 79.5 |

| 3 | 43.5 |

| 4 | 196.5 |

| 5 | 163.0 |

| 6 | 96.0 |

| 7 | 165.0 |

| 8 | 105.0 |

| 9 | 162.5 |

| 10 | 102.5 |

| 1' | 131.0 |

| 2' | 110.0 |

| 3' | 145.5 |

| 4' | 146.0 |

| 5' | 115.0 |

| 6' | 118.0 |

| 1'' | 21.5 |

| 2'' | 122.5 |

| 3'' | 132.0 |

| 4'' | 25.9 |

| 5'' | 17.9 |

| 4'-OCH₃ | 56.0 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) analysis of this compound provided the following data:

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 371.1494 | 371.1492 |

Experimental Protocols

The isolation and characterization of this compound were performed following established phytochemical procedures.

Isolation of the Compound

The compound was isolated from the leaves of Macaranga conifera. The dried and powdered leaves were subjected to extraction with ethyl acetate. The resulting crude extract was then fractionated using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography, to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: HRESIMS data was obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Mechanism of Action: ABCG2 Inhibition

This compound has been identified as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[1] The overexpression of this transporter in cancer cells is a major mechanism of multidrug resistance, as it actively pumps a wide range of chemotherapeutic drugs out of the cells, reducing their efficacy.

The following diagram illustrates the proposed mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of the bioactive flavanone, 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, from the bark of Azadirachta indica (Neem). The protocol outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and multi-step chromatographic purification. This flavanone has been identified as a natural product found in neem bark and is of interest for its potential pharmacological activities.[] The provided methodologies are designed to be reproducible and scalable for research and drug development purposes.

Physicochemical Properties of the Target Compound

A comprehensive understanding of the target compound's properties is crucial for an effective isolation strategy. The key physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₆ | [][2] |

| Molecular Weight | 370.4 g/mol | [][2] |

| Appearance | Powder | [] |

| Purity (Typical) | >98% | [] |

| Chemical Class | Flavonoid, Flavanone | [3] |

| Synonyms | (2S)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [] |

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification.

Plant Material Collection and Preparation

-

Collection: Collect fresh bark from mature Azadirachta indica trees.

-

Cleaning and Drying: Wash the collected bark thoroughly with distilled water to remove any adhering impurities. Air-dry the bark in the shade at room temperature until it is completely brittle.

-

Pulverization: Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Selection: Methanol is an effective solvent for the extraction of flavonoids from Azadirachta indica.[4][5]

-

Procedure:

-

Macerate the powdered bark in methanol (1:5 w/v) for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

Fractionation by Liquid-Liquid Partitioning

Fractionation of the crude extract is performed to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane (to remove non-polar compounds)

-

Dichloromethane

-

Ethyl acetate

-

n-butanol

-

-

Collect each solvent fraction and concentrate them using a rotary evaporator. The ethyl acetate fraction is often enriched with flavonoids.[6]

-

Chromatographic Purification

A multi-step chromatographic approach is employed for the final purification of the target flavanone.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further increase the polarity by introducing methanol into the mobile phase.

-

Collect fractions of 20-25 mL and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions that show a similar TLC profile corresponding to the target compound.

-

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A suitable solvent system determined from analytical TLC (e.g., Chloroform:Methanol, 9:1 v/v).

-

Procedure:

-

Apply the partially purified fraction from column chromatography as a band onto the pTLC plate.

-

Develop the plate in a saturated chromatographic chamber.

-

Visualize the separated bands under UV light (254 nm and 365 nm).

-

Scrape the band corresponding to the desired flavanone.

-

Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to yield the purified this compound.

-

Data Presentation

The following table summarizes the expected yield and purity at different stages of the isolation process. These values are indicative and may vary depending on the quality of the plant material and the efficiency of the experimental execution.

| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Methanol Extract | 500 | 40 | ~10 |

| Ethyl Acetate Fraction | 40 | 8 | ~35 |

| Column Chromatography Pool | 8 | 0.5 | ~80 |

| Preparative TLC | 0.5 | 0.05 | >98 |

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from Azadirachta indica bark.

Caption: Workflow for the isolation of the target flavanone.

Logical Relationship of Purification Steps

This diagram outlines the logical progression of the purification process, highlighting the increasing purity of the product at each step.

Caption: Logical flow of the purification stages.

References

- 2. 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- | C21H22O6 | CID 14104288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prenylated flavanones isolated from flowers of Azadirachta indica (the neem tree) as antimutagenic constituents against heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

Application Notes: Synthesis and Biological Evaluation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has garnered significant interest within the scientific community. Prenylated flavonoids are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The addition of a prenyl group to the flavonoid scaffold often enhances their biological potency and modulates their pharmacokinetic profiles. This document provides a detailed protocol for the chemical synthesis of this compound and highlights its application as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance in cancer.

Biological Context: Inhibition of the ABCG2 Transporter

The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is a transmembrane protein that plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics and endogenous molecules from the cell.[1] In oncology, the overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the tumor cells.[2]

Flavonoids have been identified as a promising class of ABCG2 inhibitors.[3][4] They can reverse ABCG2-mediated MDR by blocking the transporter's efflux function, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. The mechanism of inhibition by flavonoids is often non-competitive or partially competitive.[4] Some flavonoids are themselves substrates of ABCG2 and may act as competitive inhibitors.[5] The interaction of flavonoids with the nucleotide-binding domain of the transporter, potentially interfering with ATP hydrolysis, is another proposed mechanism of inhibition.[5]

This compound has been identified as a potent inhibitor of ABCG2, making it a valuable tool for studying MDR and a potential lead compound for the development of chemosensitizing agents in cancer therapy.

Signaling Pathway: ABCG2-Mediated Drug Efflux and its Inhibition

The following diagram illustrates the role of the ABCG2 transporter in mediating multidrug resistance and its inhibition by this compound.

Caption: ABCG2 transporter inhibition by this compound.

Experimental Protocols

This section provides a detailed, three-step protocol for the synthesis of this compound, starting from commercially available precursors.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2',4',6',3-Tetrahydroxy-4-methoxychalcone (Chalcone Intermediate)

This step involves the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a basic medium.

Materials:

-

2',4',6'-Trihydroxyacetophenone (1.0 eq)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Distilled Water

-

Hydrochloric Acid (HCl), dilute

Procedure:

-

Dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium hydroxide in water with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

A yellow precipitate of the chalcone will form.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (A:B) | 1:1 |

| Reaction Time | 24-48 hours |

| Temperature | Room Temp. |

| Solvent | Ethanol |

| Catalyst | KOH |

| Expected Yield | 70-85% |

| Purification Method | Recrystallization |

Step 2: Synthesis of 5,7,3'-Trihydroxy-4'-methoxyflavanone

This step involves the intramolecular cyclization of the chalcone intermediate to form the flavanone core.

Materials:

-

2',4',6',3-Tetrahydroxy-4-methoxychalcone (from Step 1)

-

Sodium Acetate (NaOAc)

-

Ethanol (EtOH) or Acetic Acid

Procedure:

-

Dissolve the chalcone from Step 1 in ethanol in a round-bottom flask.

-

Add sodium acetate (excess) to the solution.

-

Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into cold water.

-

A precipitate of the flavanone will form.

-

Filter the solid, wash with water, and dry.

-

Purify the crude flavanone by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate gradient).

Quantitative Data:

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Temperature | Reflux |

| Solvent | Ethanol |

| Catalyst | Sodium Acetate |

| Expected Yield | 60-75% |

| Purification Method | Column Chromatography |

Step 3: Synthesis of this compound

This final step introduces the prenyl group at the C8 position of the flavanone ring via a regioselective Claisen rearrangement.

Materials:

-

5,7,3'-Trihydroxy-4'-methoxyflavanone (from Step 2)

-

Prenyl bromide (3-methyl-2-butenyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

N,N-Dimethylaniline (for rearrangement)

Procedure:

-

O-Prenylation: To a solution of the flavanone from Step 2 in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure. The residue contains the O-prenylated intermediate.

-

Claisen Rearrangement: Dissolve the crude O-prenylated product in N,N-dimethylaniline.

-

Heat the solution at a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere for 2-4 hours to induce the Claisen rearrangement.

-

Cool the reaction mixture and pour it into dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Prenylating Agent | Prenyl Bromide |

| Base (O-Prenylation) | K₂CO₃ |

| Solvent (Rearrangement) | N,N-Dimethylaniline |

| Rearrangement Temp. | 180-200 °C |

| Expected Yield | 40-50% |

| Purification Method | Column Chromatography |

Protocol for Determining ABCG2 Inhibition IC₅₀

The inhibitory activity of the synthesized compound on ABCG2-mediated transport can be assessed using a cell-based assay.

Materials:

-

ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the parental non-resistant cell line (NCI-H460).

-

A fluorescent substrate of ABCG2 (e.g., mitoxantrone or pheophorbide A).

-

Synthesized this compound.

-

Known ABCG2 inhibitor as a positive control (e.g., Ko143).

-

Cell culture medium, plates, and incubator.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Seed the ABCG2-overexpressing and parental cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized flavanone and the positive control in the cell culture medium.

-

Pre-incubate the cells with different concentrations of the test compound or control for 1-2 hours.

-

Add the fluorescent ABCG2 substrate to all wells and incubate for a further 1-2 hours.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Calculate the percentage of inhibition of substrate efflux for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate transport) using appropriate software (e.g., GraphPad Prism).[11][12]

Data Presentation:

| Compound | IC₅₀ (µM) for ABCG2 Inhibition |

| This compound | To be determined experimentally |

| Positive Control (e.g., Ko143) | Reference value |

This comprehensive guide provides the necessary protocols and background information for the synthesis and evaluation of this compound as a potent ABCG2 inhibitor, facilitating further research in the field of multidrug resistance and drug development.

References

- 1. Flavonoids are inhibitors of breast cancer resistance protein (ABCG2)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3-Hydroxy-4-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Hydroxy-4-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. indiamart.com [indiamart.com]

- 11. 4.8. Cell Viability Assay and IC50 Values [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of 8-Prenylflavanones using HPLC-MS/MS

Introduction

8-Prenylflavanones, such as 8-prenylnaringenin (8-PN), are a class of prenylated flavonoids found in hops (Humulus lupulus L.) and are recognized as some of the most potent phytoestrogens known.[1][2][3][4][5] Their presence in hops, and consequently in beer and various dietary supplements, has led to increased interest in their potential health benefits, including the management of menopausal symptoms and cancer chemoprevention.[6][7] Accurate and sensitive quantification of these compounds in various matrices is crucial for research, drug development, and quality control. This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of 8-prenylnaringenin and related prenylflavonoids.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 8-prenylflavanones from other components in a sample matrix. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The high selectivity and sensitivity of MS/MS are achieved through Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions for each analyte are monitored.[4][8]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix.

a) For Biological Fluids (e.g., Human Serum, Urine): [1][6][7][8]

-

Enzymatic Hydrolysis (for conjugated forms): To 300 µL of serum or urine, add β-glucuronidase/arylsulfatase and incubate to deconjugate the flavonoids.[8][9]

-

Liquid-Liquid Extraction (LLE):

-

After hydrolysis, add an internal standard (e.g., carbamazepine or 8-isopentylnaringenin).[1][4]

-

Perform extraction twice with a water-immiscible organic solvent such as ethyl acetate.[9]

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.[9]

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL of methanol and water (15:85)).[9]

-

Filter the reconstituted sample through a 0.2 µm or 0.45 µm filter before injection.[9][10]

-

b) For Beer and Hop Extracts: [10][11]

-

Beer Samples:

-

Hop Extracts:

2. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A UHPLC or standard HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3][10][12]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm particle size) is commonly used.[13] For enantiomeric separation, a chiral column such as Chiralpak® AD-RH can be employed.[1][2]

-

Mobile Phase: A gradient elution is typically used with:

-

Flow Rate: Typical flow rates range from 0.5 mL/min to 0.7 mL/min.[1][4]

-

Ionization Mode: Negative ion electrospray (ESI) mode generally provides lower limits of quantification.[8] However, positive ion mode has also been successfully used.[10]

-

Detection: Selected Reaction Monitoring (SRM) of specific precursor and product ions for each analyte and internal standard.

Quantitative Data

The following tables summarize typical quantitative parameters for the HPLC-MS/MS analysis of 8-prenylflavanones.

Table 1: HPLC-MS/MS Method Parameters for 8-Prenylnaringenin (8-PN) and Related Compounds.